Cas no 1807250-99-2 (Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate)
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate
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- Inchi: 1S/C13H15NO3/c1-3-17-13(16)6-11-4-10(8-15)5-12(7-14)9(11)2/h4-5,15H,3,6,8H2,1-2H3
- InChI Key: YEHIUUGJASAWTQ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=C(CO)C=C(C#N)C=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- XLogP3: 1.3
- Topological Polar Surface Area: 70.3
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014790-250mg |
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate |
1807250-99-2 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A010014790-500mg |
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate |
1807250-99-2 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A010014790-1g |
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate |
1807250-99-2 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate
Comprehensive Overview of Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate (CAS No. 1807250-99-2)
Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate (CAS No. 1807250-99-2) is a specialized organic compound with a unique molecular structure, combining functional groups such as cyano, hydroxymethyl, and ester. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as an intermediate in synthesizing bioactive molecules. Its CAS number 1807250-99-2 ensures precise identification in regulatory and commercial contexts, while its systematic name reflects its intricate chemical architecture.
The growing demand for high-purity intermediates in drug discovery has placed compounds like Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate at the forefront of innovation. Researchers are particularly interested in its cyano group, which can serve as a versatile handle for further derivatization, enabling the creation of libraries of compounds for screening against various biological targets. The hydroxymethyl moiety adds another dimension of reactivity, allowing for additional functionalization or conjugation strategies.
In the context of green chemistry and sustainable synthesis, this compound presents interesting opportunities. The ester group in Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate can be selectively hydrolyzed or transesterified under mild conditions, making it attractive for environmentally friendly synthetic routes. This aligns with current industry trends toward atom economy and reduced waste generation in chemical manufacturing processes.
The analytical characterization of CAS No. 1807250-99-2 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, which are crucial for verifying purity and structural integrity. These methods are particularly important given the compound's potential use in pharmaceutical applications where stringent quality standards apply. The methylphenylacetate core structure contributes to favorable chromatographic properties, facilitating analysis and purification.
From a structure-activity relationship perspective, the combination of substituents in Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate offers intriguing possibilities for medicinal chemistry. The cyano group can participate in hydrogen bonding interactions with biological targets, while the hydroxymethyl group provides a point for further structural elaboration. These features make it valuable for developing small molecule modulators of protein function.
In material science applications, derivatives of 1807250-99-2 have shown promise as building blocks for functional polymers. The multiple reactive sites allow for incorporation into polymer backbones or as pendant groups, enabling the creation of materials with tailored properties. This versatility addresses the increasing demand for specialty chemicals in advanced material development.
The stability profile of Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate under various conditions is an important consideration for storage and handling. While the compound demonstrates good stability at room temperature when properly stored, the hydroxymethyl group may require protection during certain synthetic operations to prevent unwanted side reactions. This aspect is particularly relevant for process chemists optimizing large-scale production.
Recent patent literature reveals growing interest in CAS 1807250-99-2 as a key intermediate in novel synthetic routes. Its appearance in multiple patent applications suggests its value in proprietary chemical processes, particularly those related to heterocyclic compound synthesis. The compound's structural features enable efficient construction of complex molecular architectures sought after in modern drug discovery programs.
From a regulatory standpoint, proper documentation of Ethyl 3-cyano-5-hydroxymethyl-2-methylphenylacetate is essential for compliance with global chemical inventory requirements. The specific CAS registry number facilitates accurate tracking and reporting under various chemical management systems, supporting responsible stewardship throughout the product lifecycle.
The future research directions for 1807250-99-2 likely include exploration of its enantiomeric forms, as the chiral center present in certain derivatives could lead to stereoselective biological activity. Additionally, investigation of its metal coordination properties may open new avenues in catalysis and materials science, further expanding its utility across chemical disciplines.
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